

literature review on the synthesis of 6-Methoxy-5-methyl-1H-indole

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Compound of Interest

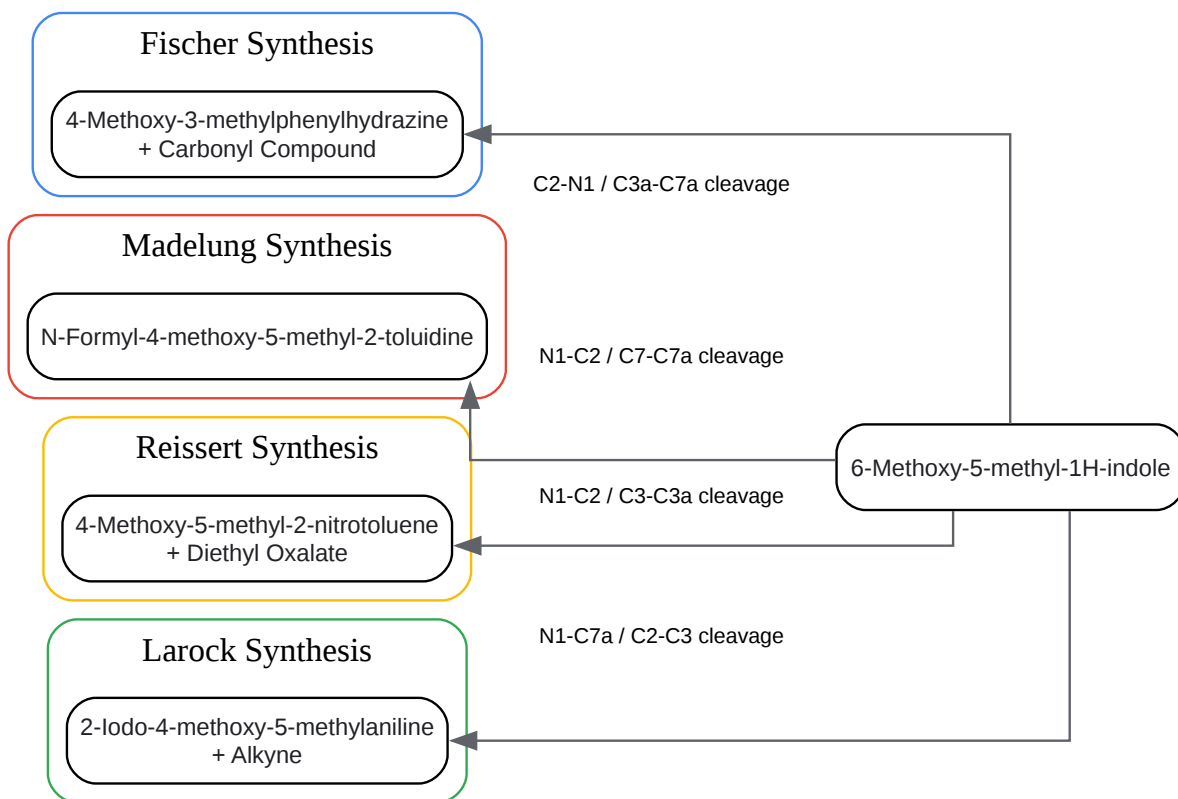
Compound Name: 6-Methoxy-5-methyl-1H-indole

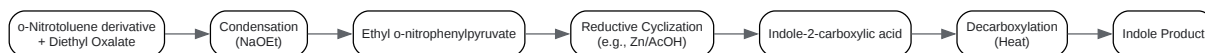
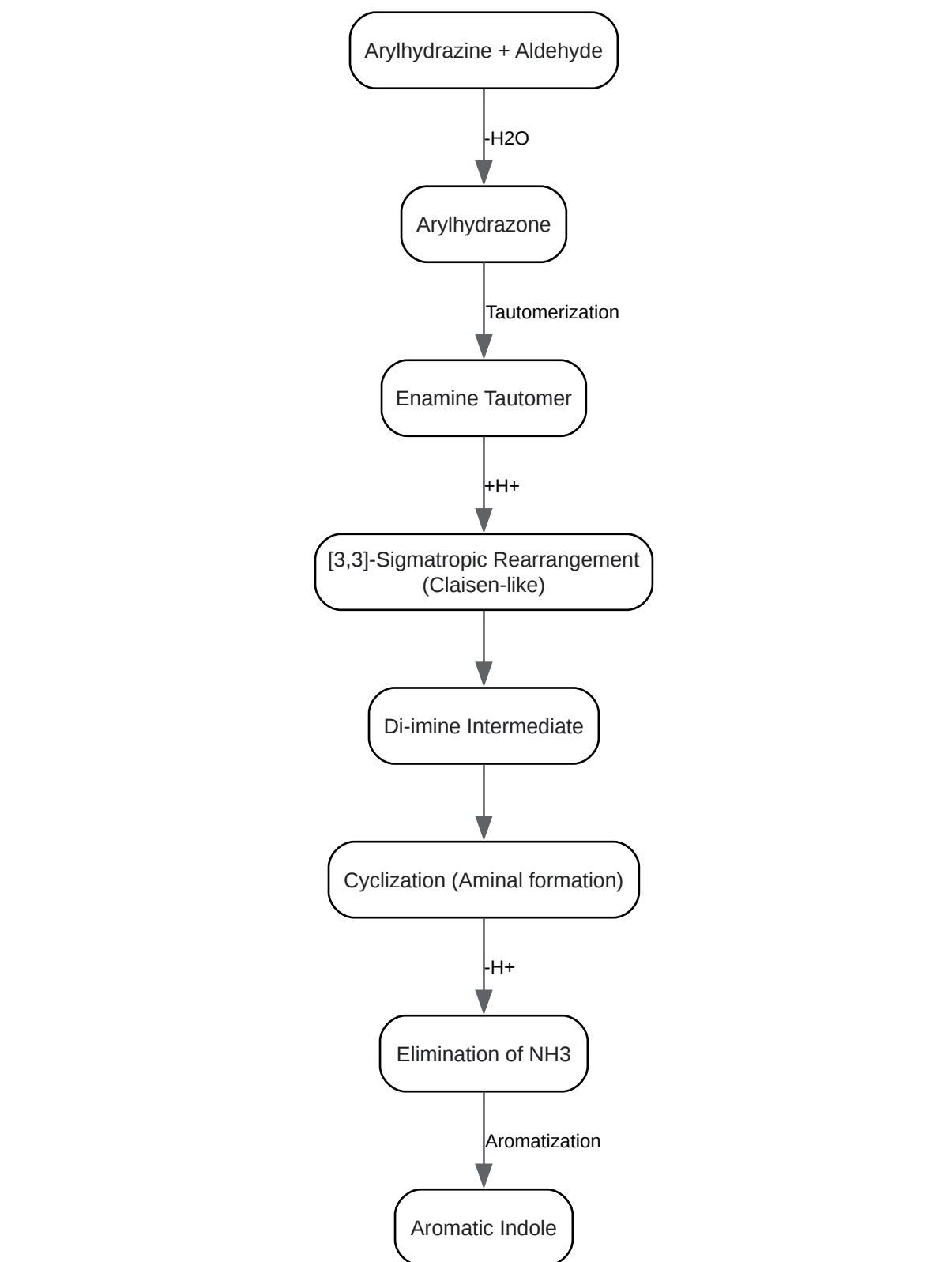
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Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach to **6-Methoxy-5-methyl-1H-indole** reveals several key bond disconnections that form the basis for the primary synthetic strategies. The most common disconnections are made across the C2-C3 and N1-C2 bonds of the pyrrole ring, leading back to substituted aniline or phenylhydrazine precursors.





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References

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- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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